molecular formula C20H22N4O B2974941 4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034381-74-1

4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2974941
CAS No.: 2034381-74-1
M. Wt: 334.423
InChI Key: AOCXITSSTWJMCC-UHFFFAOYSA-N
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Description

“4-cyano-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide” is a chemical compound. It’s a derivative of piperidine , which is a significant synthetic fragment for designing drugs . Piperidine derivatives are present in more than twenty classes of pharmaceuticals .


Synthesis Analysis

Piperidines are synthesized through intra- and intermolecular reactions . Protodeboronation of alkyl boronic esters is a method used in the synthesis of such compounds . This process involves a radical approach and is paired with a Matteson–CH2–homologation .


Molecular Structure Analysis

The molecular structure of similar compounds involves N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms . These bonds form infinite chains .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include protodeboronation of alkyl boronic esters . This process is catalytic and utilizes a radical approach . The reaction sequence is applied to various compounds .

Scientific Research Applications

Synthesis and Anti-Acetylcholinesterase Activity

A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed that substituting the benzamide with bulky moieties significantly increases anti-acetylcholinesterase (anti-AChE) activity. These derivatives demonstrate enhanced activity with the introduction of alkyl or phenyl groups at the benzamide nitrogen atom, suggesting the importance of the piperidine nitrogen's basic quality in activity. Specifically, compound 21 emerged as a potent inhibitor, significantly increasing acetylcholine content in the cerebral cortex and hippocampus of rats, indicating potential for development as an antidementia agent (Sugimoto et al., 1990).

Structural and Reactivity Studies

The reaction of N-benzoylphosphoramidic dichloride with piperidine resulted in phosphoric triamides with significant structural features. These compounds, characterized by NMR spectra and elemental analysis, exhibit diverse molecular structures in solid states, providing insights into their stabilization, hydrogen bonding, and packing effects (Gholivand et al., 2005).

Colorimetric Sensing of Fluoride Anions

N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives synthesized through acylation reactions demonstrated exceptional colorimetric sensing capabilities for fluoride anions, changing color drastically in response to fluoride presence. This behavior, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, highlights the potential of these derivatives in naked-eye detection of fluoride anions in solution (Younes et al., 2020).

Bioactivity Study of Benzamides and Their Metal Complexes

Metal complexes derived from new benzamides and piperidine, synthesized through condensation reactions, were structurally characterized and evaluated for antibacterial activity. These complexes, particularly those containing copper, exhibited superior antibacterial efficacy compared to ligands and standard antibiotics, suggesting potential applications in developing antibacterial agents (Khatiwora et al., 2013).

Properties

IUPAC Name

4-cyano-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-12-19(6-9-22-15)24-10-7-17(8-11-24)14-23-20(25)18-4-2-16(13-21)3-5-18/h2-6,9,12,17H,7-8,10-11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCXITSSTWJMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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